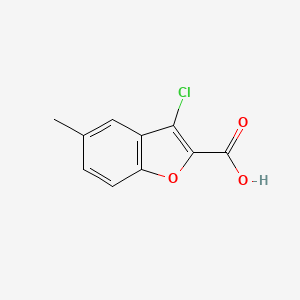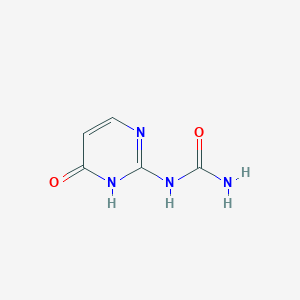
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea is a chemical compound that belongs to the class of dihydropyrimidinones. This compound has garnered significant interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The structure of this compound consists of a pyrimidinone ring fused with a urea moiety, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea typically involves the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with ethyl 4-isocyanatobenzoate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile, and the product is obtained through a series of steps including coupling and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. One such method is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. This reaction can be catalyzed by various catalysts such as Montmorillonite-KSF under solvent-free conditions, making it an environmentally friendly and efficient approach .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone ring .
Major Products
The major products formed from these reactions include various substituted pyrimidinones and urea derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like FolD, thereby inhibiting their activity and disrupting essential metabolic pathways in parasites . The compound’s ability to form hydrogen bonds and interact with various biomolecules underlies its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido: This compound shares a similar pyrimidinone structure but with additional amino groups, enhancing its inhibitory activity against certain enzymes.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: This derivative has carboxamide groups that confer selective inhibition of matrix metalloproteinases (MMPs), making it useful in treating diseases involving MMPs.
Uniqueness
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea is unique due to its balanced chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and materials science .
Propiedades
Número CAS |
918626-54-7 |
|---|---|
Fórmula molecular |
C5H6N4O2 |
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
(6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)9-5-7-2-1-3(10)8-5/h1-2H,(H4,6,7,8,9,10,11) |
Clave InChI |
XUMIQAOMRDRPMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(NC1=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


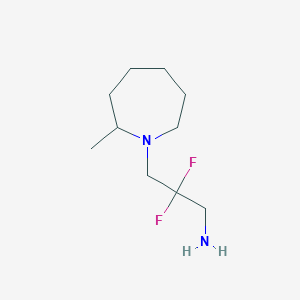
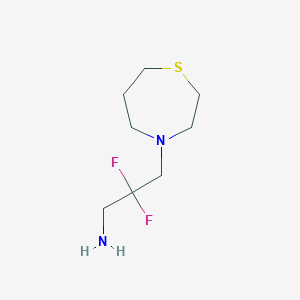

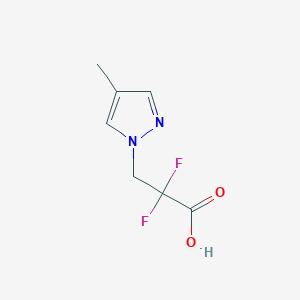

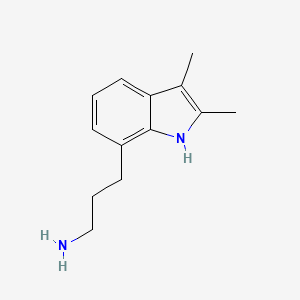

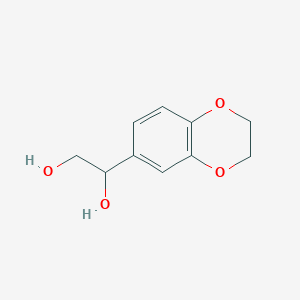
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)

